molecular formula C7H13NO2 B7968760 5,5-Dimethoxy-pentanenitrile

5,5-Dimethoxy-pentanenitrile

Cat. No. B7968760
M. Wt: 143.18 g/mol
InChI Key: WLJHKEGWJDFXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethoxy-pentanenitrile is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethoxy-pentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethoxy-pentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 5-Oxo-Pentanenitriles : A metal-free oxidative 1,2-alkylarylation of unactivated alkenes with the α-C(sp(3))-H bonds of acetonitriles, including 5,5-Dimethoxy-pentanenitrile, can be used for synthesizing 5-oxo-pentanenitriles. This method involves C(sp(3))-H oxidative coupling with the C-C double bond and 1,2-aryl-migration (Li et al., 2015).

  • Structural Studies in Solid State : Structural studies of new compounds, such as 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes which include variants of pentanenitrile, have shown complex networks of intermolecular interactions. These compounds demonstrate growth inhibitory power against certain types of human tumor cell lines (Żabiński et al., 2007).

  • MDR Modulator Research : Derivatives of 5,5-Dimethoxy-pentanenitrile, such as 2-(3,4-dimethoxyphenyl)-2-(methylethyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM36), have been studied for their potential as multidrug resistance (MDR) inhibitors. These studies aim to optimize activity and selectivity in drug candidates (Teodori et al., 2001).

  • Cardiac Dysfunction Protection : Research on N-Hydroxy-pyrroline modification of verapamil, a compound related to 5,5-Dimethoxy-pentanenitrile, has shown potential in protecting the heart against ischemia/reperfusion-induced cardiac dysfunction without compromising its calcium antagonistic activity (Mandal et al., 2007).

  • Epoxide Ring Opening and Insertion : Studies on the reaction of epoxides with pentahalides have revealed the formation of dihalide-tris(2-haloalcoholato) complexes, which could potentially involve 5,5-Dimethoxy-pentanenitrile derivatives (Marchetti et al., 2009).

  • Vibrational Spectroscopic Investigation : Vibrational spectroscopic studies of compounds like 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid, a relative of 5,5-Dimethoxy-pentanenitrile, provide insights into the molecular structure and intra-molecular charge transfer processes (Priya et al., 2011).

  • Preparation of Medicinal Intermediates : The preparation process for compounds like 3,5-dihydroxy-1-pentylbenzene, using technical steps involving derivatives of 5,5-Dimethoxy-pentanenitrile, is significant in the synthesis of HIV restrainers (Zhang et al., 2007).

properties

IUPAC Name

5,5-dimethoxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJHKEGWJDFXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethoxy-pentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.